molecular formula C15H12N2O3 B2907242 N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1396872-34-6

N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2907242
CAS RN: 1396872-34-6
M. Wt: 268.272
InChI Key: VCFNMJXADLFFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide, also known as INA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. INA is a member of the isoxazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cellular processes. N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide has been shown to inhibit the activity of several enzymes, including protein kinase C and phospholipase A2. These enzymes play important roles in cellular signaling pathways, and their inhibition by N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis, or programmed cell death, in cancer cells. N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and for developing new cancer therapies. However, there are also some limitations to using N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide in lab experiments. For example, it may have off-target effects on other cellular processes, which could complicate data interpretation.

Future Directions

There are several potential future directions for research on N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide. One area of interest is the development of new cancer therapies based on N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide. Researchers are also interested in exploring the potential of N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide for the treatment of other diseases, such as inflammatory diseases. Additionally, there is ongoing research into the mechanism of action of N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide, which could lead to a better understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide involves the reaction of 2-naphthol with 4-chloro-3-nitroisoxazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with sodium dithionite to yield the final product, N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide. The synthesis method has been optimized to yield high purity N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide with good yields.

Scientific Research Applications

N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. One of the most promising applications of N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide is in the study of cancer. N-(isoxazol-4-yl)-2-(naphthalen-2-yloxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

2-naphthalen-2-yloxy-N-(1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(17-13-8-16-20-9-13)10-19-14-6-5-11-3-1-2-4-12(11)7-14/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNMJXADLFFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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